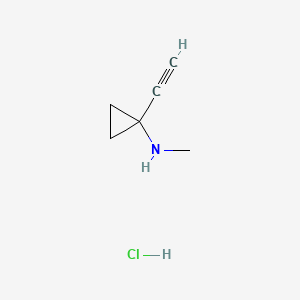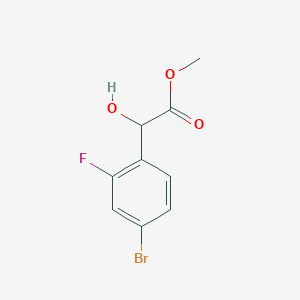
Lithium(1+)ion3-(5-methylpyrazin-2-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium(1+)ion3-(5-methylpyrazin-2-yl)propanoate is a chemical compound that features a lithium ion coordinated with a 3-(5-methylpyrazin-2-yl)propanoate ligand
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+)ion3-(5-methylpyrazin-2-yl)propanoate typically involves the reaction of lithium hydroxide with 3-(5-methylpyrazin-2-yl)propanoic acid. The reaction is carried out in an aqueous or organic solvent under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory, but with optimized reaction conditions for higher yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
Lithium(1+)ion3-(5-methylpyrazin-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where the lithium ion or the propanoate ligand is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives of the propanoate ligand, while reduction may produce reduced forms of the pyrazine ring.
科学的研究の応用
Lithium(1+)ion3-(5-methylpyrazin-2-yl)propanoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of advanced materials and as an additive in various industrial processes.
作用機序
The mechanism of action of Lithium(1+)ion3-(5-methylpyrazin-2-yl)propanoate involves its interaction with specific molecular targets and pathways. The lithium ion can inhibit enzymes such as glycogen synthase kinase-3 (GSK-3) and inositol monophosphatase (IMPA), leading to various downstream effects. These interactions can modulate signaling pathways, including the Wnt/β-catenin pathway, and influence cellular processes such as neuroprotection and anti-inflammatory responses .
類似化合物との比較
Similar Compounds
- Lithium(1+)ion3-(2-methylphenyl)-2-(pyridin-2-yl)propanoate
- Lithium(1+)ion2-(5-methylpyrazin-2-yl)acetate
Uniqueness
Lithium(1+)ion3-(5-methylpyrazin-2-yl)propanoate is unique due to its specific ligand structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted research and applications.
特性
分子式 |
C8H9LiN2O2 |
|---|---|
分子量 |
172.1 g/mol |
IUPAC名 |
lithium;3-(5-methylpyrazin-2-yl)propanoate |
InChI |
InChI=1S/C8H10N2O2.Li/c1-6-4-10-7(5-9-6)2-3-8(11)12;/h4-5H,2-3H2,1H3,(H,11,12);/q;+1/p-1 |
InChIキー |
SAWYNTPFEDXACK-UHFFFAOYSA-M |
正規SMILES |
[Li+].CC1=CN=C(C=N1)CCC(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Tert-butyl 3,4,9-triazatricyclo[6.2.1.0,2,6]undeca-2,5-diene-9-carboxylate](/img/structure/B13565074.png)

![6,6-Dimethyl-1-oxaspiro[2.6]nonane](/img/structure/B13565086.png)
![(3R)-3-{[(benzyloxy)carbonyl]amino}-4-phenylbutanoic acid](/img/structure/B13565094.png)

![Tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-azaspiro[2.5]oct-6-ene-4-carboxylate](/img/structure/B13565108.png)







